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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of chemical compounds is fundamental. This guide offers a detailed

comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-
nitrophenol, providing a crucial tool for its identification and differentiation from structural

isomers.

The substitution pattern on the benzene ring in chloronitrophenol isomers significantly

influences the electronic environment of the protons and carbon atoms. This results in unique

NMR spectra for each isomer, acting as a distinct fingerprint for the molecule's structure.

Understanding these spectral differences is paramount for confirming the identity and purity of

4-Chloro-3-nitrophenol in various research and development applications.

Interpreting the NMR Spectra of 4-Chloro-3-
nitrophenol
The chemical structure of 4-Chloro-3-nitrophenol dictates a specific pattern in both its 1H and

13C NMR spectra. The presence of a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO2) group

on the benzene ring leads to a predictable distribution of electron density, which in turn

determines the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Data
The proton NMR spectrum of 4-Chloro-3-nitrophenol is expected to show three distinct

signals in the aromatic region, corresponding to the three protons on the benzene ring. The

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1362549?utm_src=pdf-interest
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/product/b1362549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemical shift, multiplicity, and coupling constants of these signals are key identifiers.

¹³C NMR Spectral Data
The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring.

The chemical shifts of these carbons are influenced by the nature of the directly attached

substituent and their position relative to the other functional groups.

Comparative NMR Data Analysis
To facilitate accurate identification, the following tables summarize the experimental ¹H and ¹³C

NMR data for 4-Chloro-3-nitrophenol and a selection of its isomers. This comparative

approach highlights the subtle yet significant differences in their spectroscopic signatures.

Table 1: ¹H NMR Spectral Data Comparison of Chloronitrophenol Isomers

Compound Solvent
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

4-Chloro-3-

nitrophenol
DMSO-d6 H-2 7.85 d 2.5

H-5 7.58 d 8.8

H-6 7.15 dd 8.8, 2.5

2-Chloro-4-

nitrophenol
CDCl3 H-3 8.10 d 2.7

H-5 8.02 dd 9.1, 2.7

H-6 7.20 d 9.1

4-Chloro-2-

nitrophenol
CDCl3 H-3 8.05 d 2.4

H-5 7.55 dd 8.8, 2.4

H-6 7.12 d 8.8
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Table 2: ¹³C NMR Spectral Data Comparison of Chloronitrophenol Isomers

Compound Solvent
Carbon
Assignment

Chemical Shift (δ,
ppm)

4-Chloro-3-nitrophenol DMSO-d6 C-1 (C-OH) 155.1

C-2 120.3

C-3 (C-NO2) 148.2

C-4 (C-Cl) 123.5

C-5 133.5

C-6 115.8

2-Chloro-4-nitrophenol CDCl3 C-1 (C-OH) 155.9

C-2 (C-Cl) 122.9

C-3 127.2

C-4 (C-NO2) 141.5

C-5 126.2

C-6 119.8

4-Chloro-2-nitrophenol CDCl3 C-1 (C-OH) 152.8

C-2 (C-NO2) 136.9

C-3 127.8

C-4 (C-Cl) 129.5

C-5 125.7

C-6 120.1

Experimental Protocols
The provided NMR data was obtained using standard NMR spectroscopic techniques. A

detailed methodology is outlined below to ensure reproducibility.
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NMR Sample Preparation: A sample of approximately 5-10 mg of the chloronitrophenol isomer

was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5

mm NMR tube.

¹H and ¹³C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR: Standard parameters included a 30-degree pulse width, an acquisition time of 4

seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR: A proton-decoupled pulse sequence was used. Chemical shifts are reported in

ppm relative to the solvent signal.

Structural and Spectral Relationships
The following diagrams illustrate the chemical structure of 4-Chloro-3-nitrophenol and the

logical relationship for interpreting its NMR spectra.
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Structure of 4-Chloro-3-nitrophenol
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Caption: Chemical structure of 4-Chloro-3-nitrophenol with atom numbering.
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NMR Interpretation Workflow

Obtain ¹H and ¹³C NMR Spectra

Identify Number of Signals

Analyze Chemical Shifts (δ)

Determine Multiplicity (Splitting Pattern)

¹H NMR

Assign Signals to Specific Protons/Carbons

Calculate Coupling Constants (J)

Compare with Isomer Data

Confirm Structure of 4-Chloro-3-nitrophenol

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Fingerprints
of 4-Chloro-3-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362549#interpreting-1h-and-13c-nmr-spectra-of-4-
chloro-3-nitrophenol]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1362549?utm_src=pdf-body-img
https://www.benchchem.com/product/b1362549#interpreting-1h-and-13c-nmr-spectra-of-4-chloro-3-nitrophenol
https://www.benchchem.com/product/b1362549#interpreting-1h-and-13c-nmr-spectra-of-4-chloro-3-nitrophenol
https://www.benchchem.com/product/b1362549#interpreting-1h-and-13c-nmr-spectra-of-4-chloro-3-nitrophenol
https://www.benchchem.com/product/b1362549#interpreting-1h-and-13c-nmr-spectra-of-4-chloro-3-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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